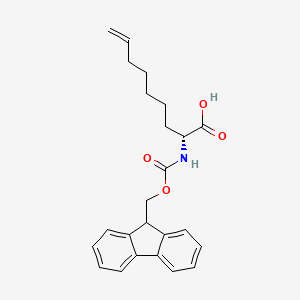

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, commonly referred to as FMN-8, is an organic acid that has been studied extensively due to its unique properties and potential applications. FMN-8 is a derivative of fluoren-9-ylmethoxycarbonylamino acid, which is a type of amino acid. It has been found to possess a wide array of properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. FMN-8 has been found to be a promising alternative to traditional drugs, due to its low toxicity and high efficacy. In addition, FMN-8 has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Protective Group Usage:

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid has been utilized in the synthesis of complex peptides. The compound serves as a protective group for amino acids, facilitating the formation of specific peptide structures. This application is crucial in synthesizing biologically active peptides and proteins (Mollica et al., 2012).

Homologation of Amino Acids:

- It has been effectively applied in the homologation of α-amino acids to β-amino acids. This transformation is essential for creating enantiomerically pure β-amino acids, which have significant implications in medicinal chemistry and drug design (Ellmerer-Müller et al., 1998).

Structural Analysis and Material Science:

- Research has explored its role in forming self-assembled structures with potential applications in nanotechnology and material science. These structures, formed under varying conditions, showcase the compound's utility in creating novel materials (Gour et al., 2021).

Spectroscopy and Crystallography:

- The compound's properties have been characterized using spectroscopic methods and X-ray crystallography. These studies provide valuable insights into its molecular structure, which is fundamental for its application in various chemical syntheses (Venkatesan et al., 2016).

Solid-Phase Peptide Synthesis:

- It is used in the solid-phase synthesis of peptides, specifically in the development of novel protecting groups for amino acids. This approach is crucial for synthesizing peptides with complex structures, particularly those sensitive to traditional synthesis conditions (Han et al., 1996).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEFPAUZXDGSBE-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)

![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)

![N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide](/img/structure/B571814.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)